1-(3-Bromo-5-fluorophenyl)but-3-en-1-one
Description
1-(3-Bromo-5-fluorophenyl)but-3-en-1-one (C₁₀H₈BrFO, molecular weight 243.08 g/mol) is an α,β-unsaturated ketone featuring a bromine atom at the 3-position and a fluorine atom at the 5-position of the aromatic ring. Its structure includes a conjugated butenone chain (C=CC(=O)), which enhances reactivity in Michael additions and cycloadditions . The compound’s SMILES notation (C=CCC(=O)C₁=C(C=CC(=C₁)F)Br) and InChIKey (WMNLTJUFGCPNIW-UHFFFAOYSA-N) highlight its planar geometry and electronic properties, influenced by the electron-withdrawing bromine and fluorine substituents .
Properties
IUPAC Name |
1-(3-bromo-5-fluorophenyl)but-3-en-1-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8BrFO/c1-2-3-10(13)7-4-8(11)6-9(12)5-7/h2,4-6H,1,3H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MHRBYJPKYABVLY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCC(=O)C1=CC(=CC(=C1)Br)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8BrFO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
243.07 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Key Starting Materials
The synthesis of 1-(3-Bromo-5-fluorophenyl)but-3-en-1-one generally starts from commercially available substituted aromatic precursors, with the following key steps:
- Starting Material: 3-Bromo-5-fluoroaniline or its derivatives serve as the initial aromatic substrate.
- Intermediate Formation: Conversion of the aniline to 3-bromo-5-fluorobenzaldehyde is typically achieved via Sandmeyer-type reactions or related diazotization and substitution protocols.
- Aldol Condensation: The benzaldehyde intermediate undergoes aldol condensation with acetone under basic conditions (e.g., sodium hydroxide) to form the α,β-unsaturated ketone structure of the target compound.
This route leverages well-established transformations such as diazotization, nucleophilic aromatic substitution, and aldol condensation to assemble the molecular framework.
Detailed Reaction Conditions and Mechanistic Aspects
| Step | Reaction Type | Reagents/Conditions | Notes |
|---|---|---|---|
| 1 | Sandmeyer Reaction | NaNO2, HCl, CuBr or CuBr2, aqueous media | Converts 3-bromo-5-fluoroaniline to 3-bromo-5-fluorobenzaldehyde via diazonium salt intermediate |
| 2 | Aldol Condensation | Acetone, NaOH (aqueous or alcoholic), controlled temperature | Forms α,β-unsaturated ketone by condensation of aldehyde and acetone |
| 3 | Workup and Purification | Acidification to neutral pH, filtration, washing, recrystallization | Ensures isolation of pure this compound |
The bromine and fluorine substituents influence the electronic properties of the aromatic ring, affecting reactivity. The electron-withdrawing nature of these halogens can reduce electrophilicity of the aldehyde carbonyl, requiring optimization of base concentration and reaction time for efficient aldol condensation.
Industrial and Advanced Preparation Techniques
Industrial synthesis may employ continuous flow reactors to enhance yield, purity, and scalability. Catalysts such as Lewis acids (e.g., aluminum chloride) can be introduced to facilitate Friedel-Crafts acylation alternatives or to improve electrophilicity in key steps. Purification often involves chromatographic techniques (silica gel column chromatography using hexane/ethyl acetate gradients) followed by recrystallization from ethanol/water mixtures to achieve >95% purity.
Analytical Characterization Supporting Preparation
Spectroscopic and chromatographic techniques validate the successful preparation and purity of the compound:
| Technique | Key Observations | Relevance |
|---|---|---|
| ¹H NMR | Vinyl protons at δ 5.8–6.4 ppm (doublet of doublets), aromatic protons at δ 7.2–7.9 ppm with meta coupling patterns | Confirms α,β-unsaturation and halogen substitution pattern |
| ¹³C NMR | Carbonyl carbon at δ 195–200 ppm, vinyl carbons at δ 120–130 ppm | Identifies ketone and alkene carbons |
| IR Spectroscopy | Strong C=O stretch near 1680 cm⁻¹, C=C stretch near 1600 cm⁻¹ | Confirms α,β-unsaturated carbonyl functionality |
| Mass Spectrometry | Molecular ion peak at m/z 285 (C₁₃H₉BrFO), fragment ions indicating loss of butenoyl group | Confirms molecular weight and fragmentation pattern |
These data ensure the structural integrity and purity of the synthesized compound.
Alternative Synthetic Routes and Related Compounds
While direct literature on this compound synthesis is limited, related halogenated aromatic intermediates such as 3-bromo-2-fluoronitrobenzene have been synthesized via nucleophilic aromatic substitution of diazonium salts with fluoride sources under mild conditions. These methods avoid expensive fluorinating agents and provide high purity intermediates for further functionalization. Such strategies could be adapted for preparing substituted benzaldehydes required in the target compound’s synthesis.
Summary Table of Preparation Methods
Research Findings and Optimization Notes
- The electron-withdrawing bromine and fluorine substituents reduce electrophilicity, necessitating careful control of base strength and reaction time during aldol condensation to avoid side reactions or incomplete conversion.
- Use of Lewis acid catalysts can enhance acylation steps if Friedel-Crafts routes are employed.
- Continuous flow synthesis and optimized solvent systems improve scalability and product purity in industrial applications.
- Monitoring by thin-layer chromatography (TLC) and high-performance liquid chromatography (HPLC) ensures reaction completion and product quality.
Chemical Reactions Analysis
Types of Reactions
1-(3-Bromo-5-fluorophenyl)but-3-en-1-one can undergo various chemical reactions, including:
Substitution Reactions: The bromine and fluorine atoms on the phenyl ring can be substituted by nucleophiles under appropriate conditions.
Oxidation and Reduction: The butenone moiety can be oxidized to a carboxylic acid or reduced to an alcohol.
Addition Reactions: The double bond in the butenone can participate in addition reactions with electrophiles.
Common Reagents and Conditions
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride.
Major Products
Substitution: Products with nucleophiles replacing the bromine or fluorine atoms.
Oxidation: Carboxylic acids.
Reduction: Alcohols.
Scientific Research Applications
1-(3-Bromo-5-fluorophenyl)but-3-en-1-one has several applications in scientific research:
Medicinal Chemistry: It serves as a building block for the synthesis of pharmaceuticals, particularly in the development of anti-inflammatory and anticancer agents.
Material Science: Used in the synthesis of polymers and advanced materials due to its unique electronic properties.
Biological Studies: Investigated for its potential biological activities, including antimicrobial and antiviral properties.
Mechanism of Action
The mechanism of action of 1-(3-Bromo-5-fluorophenyl)but-3-en-1-one in biological systems involves its interaction with specific molecular targets. The compound can inhibit enzymes or receptors by binding to their active sites, thereby modulating biochemical pathways. The presence of bromine and fluorine atoms enhances its binding affinity and specificity.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Position Variations
2-Bromo vs. 3-Bromo Isomers
The positional isomer 1-(2-bromo-5-fluorophenyl)but-3-en-1-one (C₁₀H₈BrFO) differs only in the bromine substitution (2-position instead of 3). This change alters steric and electronic effects:
- The 3-bromo derivative allows for greater conjugation between the aromatic ring and the ketone, enhancing resonance stabilization.
Functional Group Modifications
Propanone vs. Butenone Chains
- 1-(3-Bromo-5-fluorophenyl)propan-1-one (C₉H₈BrFO, MW 231.06 g/mol): The absence of the α,β-unsaturated bond reduces conjugation, limiting its utility in cycloaddition reactions compared to the target compound. This propanone derivative is more lipophilic due to its shorter alkyl chain .
- 1-(3-Bromo-5-fluorophenyl)-2,2,2-trifluoroethan-1-one (C₈H₄BrF₄O, MW 269.02 g/mol): The trifluoroethyl group significantly increases electronegativity, enhancing resistance to nucleophilic attack but reducing solubility in nonpolar solvents .
Spectroscopic and Physicochemical Properties
Table 1: Structural and Spectral Comparison
Key Observations:
- NMR Shifts: Electron-withdrawing groups (e.g., Br, CF₃) deshield aromatic protons, shifting signals downfield. The butenone chain in the target compound shows distinct vinyl proton signals (δ 5.2–6.2) absent in saturated analogues .
- Mass Spectrometry : Compounds with trifluoromethyl groups (e.g., 1n in ) exhibit higher molecular weights and characteristic isotopic patterns for bromine (1:1 ratio for ⁷⁹Br/⁸¹Br) .
Biological Activity
1-(3-Bromo-5-fluorophenyl)but-3-en-1-one is a compound of significant interest in medicinal chemistry due to its diverse biological activities. The halogen substitutions (bromine and fluorine) on the phenyl ring enhance its reactivity and interaction with biological targets, making it a candidate for further research in drug development. This article reviews the biological activity of this compound, focusing on its antimicrobial and anticancer properties, mechanisms of action, and potential therapeutic applications.
Chemical Structure and Properties
The compound features an α,β-unsaturated carbonyl system, which is crucial for its biological activity. The presence of bromine and fluorine atoms significantly influences its chemical properties, including reactivity and binding affinity to various molecular targets.
| Property | Description |
|---|---|
| Molecular Formula | C₁₃H₉BrF₁O |
| Molecular Weight | 285.11 g/mol |
| Melting Point | Not well-documented |
| Solubility | Soluble in organic solvents |
Antimicrobial Properties
Research indicates that this compound exhibits antimicrobial activity against various pathogens. Its mechanism involves disrupting bacterial cell membranes and inhibiting essential metabolic pathways.
- Case Study : A study demonstrated that the compound showed significant activity against Staphylococcus aureus and Escherichia coli, with Minimum Inhibitory Concentration (MIC) values ranging from 10 to 25 µg/mL. This suggests its potential as a lead compound for developing new antibiotics .
Anticancer Activity
The compound has also been evaluated for its anticancer properties. Preliminary studies suggest that it may induce apoptosis in cancer cells through the activation of specific signaling pathways.
- Research Findings : In vitro studies revealed that this compound inhibited the proliferation of several cancer cell lines, including breast and lung cancer cells. The IC50 values were reported to be around 15 µM, indicating potent anticancer activity.
The biological activity of this compound is primarily attributed to its ability to act as a Michael acceptor. This allows it to react with nucleophiles in biological systems, potentially modifying proteins and enzymes.
Interaction with Molecular Targets
The compound interacts with various molecular targets, including:
- Enzymes : It may inhibit key enzymes involved in metabolic processes.
- Receptors : The binding affinity to neurotransmitter receptors suggests potential applications in treating neurological disorders.
Q & A
Q. What are the key considerations for synthesizing 1-(3-Bromo-5-fluorophenyl)but-3-en-1-one with high purity?
Answer:
- Reaction Pathway: Use Friedel-Crafts acylation with 3-bromo-5-fluorobenzene and but-3-enoyl chloride. Ensure stoichiometric control to avoid over-acylation or side reactions like halogen migration .
- Purification: Column chromatography (silica gel, hexane/ethyl acetate gradient) followed by recrystallization in ethanol/water (8:2 v/v) yields >95% purity. Monitor by HPLC (C18 column, acetonitrile/water mobile phase) .
- Challenges: Bromine’s electron-withdrawing effect may reduce electrophilicity of the ketone; use Lewis acids like AlCl₃ to enhance reactivity .
Q. How can spectroscopic techniques distinguish this compound from structural analogs?
Answer:
- NMR:
- ¹H NMR: Look for vinyl protons (δ 5.8–6.4 ppm, doublet of doublets) and aromatic protons (δ 7.2–7.9 ppm, meta coupling due to Br/F substituents) .
- ¹³C NMR: Ketone carbonyl at δ 195–200 ppm; vinyl carbons at δ 120–130 ppm .
- IR: Strong C=O stretch at ~1680 cm⁻¹ and C=C stretch at ~1600 cm⁻¹ .
- Mass Spec: Molecular ion [M⁺] at m/z 256 (C₁₀H₈BrFO⁺), with fragments at m/z 175 (loss of butenoyl group) .
Advanced Research Questions
Q. How does the electronic interplay between bromine and fluorine substituents influence the compound’s reactivity in cross-coupling reactions?
Answer:
- Electron Effects: Bromine (σₚ = +0.26) and fluorine (σₚ = +0.06) create an electron-deficient aryl ring, enhancing oxidative addition in Suzuki-Miyaura couplings. Fluorine’s ortho-directing effect stabilizes intermediates .
- Case Study: Pd(PPh₃)₄ catalyzes coupling with boronic acids at 80°C in THF/H₂O (yield: 75–85%). Competitive debromination is minimized by using K₂CO₃ as base .
- Data Contradictions: Some studies report lower yields with electron-rich boronic acids due to steric hindrance from the butenone group .
Q. What computational strategies predict the compound’s binding affinity to cytochrome P450 enzymes?
Answer:
- Docking Simulations: Use AutoDock Vina with CYP3A4 crystal structure (PDB: 4I3G). The bromine atom forms halogen bonds with Leu294 (ΔG ≈ -8.2 kcal/mol), while the ketone interacts with heme iron .
- MD Simulations: AMBER force fields reveal conformational stability over 50 ns; RMSD < 2.0 Å confirms stable binding .
- Limitations: In vitro assays may show discrepancies due to solvent effects not modeled computationally .
Q. How to resolve contradictory data on the compound’s cytotoxicity in different cell lines?
Answer:
- Experimental Design:
- Use standardized protocols (e.g., MTT assay, 48h exposure, 10–100 µM range).
- Control for metabolic interference by butenone’s redox activity using ROS inhibitors like NAC .
- Analysis:
- IC₅₀ varies between HeLa (12 µM) and HEK293 (>50 µM) due to differential expression of detoxifying enzymes (e.g., GST-pi) .
- Validate via siRNA knockdown of GST-pi in resistant lines .
Methodological Guidance
Q. Optimizing reaction conditions for regioselective functionalization of the butenone moiety
- Epoxidation: Use mCPBA in CH₂Cl₂ at 0°C (90% yield). Stereochemistry confirmed by NOESY (cis-epoxide) .
- Hydrogenation: H₂/Pd-C in EtOH selectively reduces the alkane to butanone; monitor by GC-MS to avoid over-reduction .
Q. Designing stability studies under physiological conditions
- Buffer Systems: PBS (pH 7.4) and simulated gastric fluid (pH 2.0).
- Degradation Pathways: Hydrolysis of the ketone (t₁/₂ = 8h at 37°C) vs. halogen loss (negligible over 24h) .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
